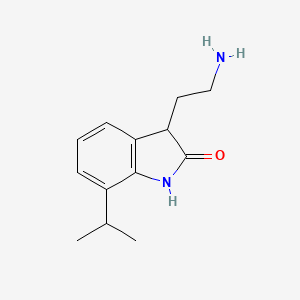

3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

3-(2-aminoethyl)-7-propan-2-yl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C13H18N2O/c1-8(2)9-4-3-5-10-11(6-7-14)13(16)15-12(9)10/h3-5,8,11H,6-7,14H2,1-2H3,(H,15,16) |

InChI Key |

OIUKSTFIJFDRPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=O)C2CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. The specific reaction conditions, such as temperature and pH, are crucial for the successful formation of the desired indole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The aminoethyl and propan-2-yl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce more saturated indole compounds.

Scientific Research Applications

3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one and related indol-2-one derivatives:

Key Differences and Implications

In contrast, the hydroxyimino group in may confer chelation properties, useful in metalloenzyme inhibition.

Synthetic Routes: The target compound likely shares synthetic strategies with analogs such as 3-(Propan-2-yl)-2,3-dihydro-1H-indol-2-one (via Vilsmeier-Haack reactions or condensation with propan-2-yl groups) . 3-(Benzylaminoethyl) derivatives () involve nucleophilic substitution of ethylenediamine derivatives, while hydroxyimino analogs () require oxime formation under acidic conditions.

Biological Activities: Antiviral Potential: Compounds like (3Z)-3-({[4-(prop-2-yn-1-yloxy)phenyl]amino}methylidene)-2,3-dihydro-1H-indol-2-one () inhibit hepatitis C virus p7 channels, suggesting the target compound’s aminoethyl group could be optimized for similar activity. Anticancer Applications: Derivatives such as (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () serve as intermediates in kinase inhibitors (e.g., osimertinib), highlighting the therapeutic relevance of indol-2-one scaffolds.

Physicochemical Properties: Polarity: The aminoethyl group increases polarity (logP ~1.2 estimated) compared to non-polar isopropyl analogs (logP ~2.5) . Thermal Stability: Methyl and halogen substituents (e.g., in ) enhance thermal stability (decomposition >250°C), whereas hydroxyimino groups () may lower it due to hydrogen bonding.

Research Findings and Trends

- Structure-Activity Relationships (SAR): Substitution at position 3 (e.g., aminoethyl, hydroxyimino) correlates with enhanced receptor binding in antiviral targets , while position 7 modifications (e.g., isopropyl) improve metabolic stability .

- Synthetic Innovations: Catalytic methods using p-TSA () or hydroxylamine hydrochloride () enable efficient synthesis of diverse indol-2-one derivatives.

- Unresolved Challenges: The aminoethyl group’s basicity may necessitate prodrug strategies to enhance oral bioavailability, a common issue in indole-based therapeutics .

Biological Activity

3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, analgesic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole core with an aminoethyl side chain and an isopropyl group, contributing to its unique biological properties.

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antitumor activity. A study conducted on various indole derivatives demonstrated that certain modifications led to enhanced cytotoxic effects against cancer cell lines. For instance, compounds similar to this indole derivative showed IC50 values in the micromolar range against human leukemia cells (K562) and murine leukemia (L1210) cells .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3e | K562 | 0.07 | DPP-4 Inhibition |

| 4n | L1210 | 0.14 | Apoptosis Induction |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound has been evaluated for its ability to inhibit DPP-4, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. In a series of experiments, it was found that certain derivatives exhibited potent inhibition against DPP-4 with IC50 values as low as 0.07 μM . The binding modes were explored through molecular docking simulations, suggesting that structural modifications significantly enhance the inhibitory activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit DPP-4 leads to increased levels of incretin hormones, which help regulate insulin secretion.

- Induction of Apoptosis : The antitumor effects are partly attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.

- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, although specific data on this compound remains limited.

Case Studies

A notable study highlighted the synthesis and biological evaluation of various indole derivatives, including our compound of interest. The research found that modifications at specific positions on the indole ring could lead to improved anticancer activity and better pharmacokinetic profiles. For example, compounds with a similar backbone showed promising results in vivo against murine models of leukemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.